molecular formula C6H8N2 B1250861 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 59646-16-1

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B1250861
CAS RN: 59646-16-1
M. Wt: 108.14 g/mol
InChI Key: ZWETXQBHVRWLPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives involves several strategies, including the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents to yield quaternary salts with significant yields ranging from 58–85%. These methodologies have enabled the creation of a wide array of compounds with diverse biological activities (Demchenko et al., 2021). Another approach involves the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles towards functionalization at C-7, showcasing the chemical versatility of this scaffold (Gallagher & Adams, 1989).

Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives has been characterized extensively using techniques such as 1H NMR, 13C NMR, and LC-MS. These techniques confirm the identity and purity of synthesized compounds, which is crucial for further applications in medicinal chemistry and drug development.

Chemical Reactions and Properties

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives undergo various chemical reactions, including nitration to produce nitro derivatives and further functionalization. These reactions demonstrate the compound's reactivity and its potential for derivatization into more complex molecules with enhanced biological activities (Kavina et al., 2018).

Scientific Research Applications

Antibacterial and Antifungal Activity

A study by Demchenko et al. (2021) on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated significant antibacterial and antifungal properties. These compounds, including variants of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, were effective against various bacteria and fungi, such as Staphylococcus aureus and Escherichia coli. One compound in particular showed broad activity and low toxicity in mice (Demchenko et al., 2021).

Chemical Synthesis and Functionalization

Gallagher and Adams (1989) discussed the activation of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles towards functionalization at the C-7 position. This study highlights the chemical versatility of these compounds in reactions with various reagents (Gallagher & Adams, 1989).

Nitro Derivative Synthesis

Kavina, Sizov, and Yakovlev (2018) explored the nitration of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, leading to various nitro derivatives. This process demonstrates the compound's potential in creating diverse chemical structures with different properties (Kavina et al., 2018).

Novel Structural Transformation

Sasaki, Ohno, and Ito (1983) reported on the synthesis of fused imidazoles, including 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, through intramolecular ring transformation. This study showcases the compound's adaptability in forming complex heterocyclic structures (Sasaki et al., 1983).

Neuroprotective Properties

Graczyk et al. (2005) explored the neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Their findings indicate the potential of these compounds in neuroprotection, with specific focus on their inhibitory effects on JNK3, an enzyme involved in neuronal survival and death (Graczyk et al., 2005).

Safety And Hazards

The safety information for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole includes hazard statements H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The future directions for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole could involve exploring its potential applications in various fields. For instance, this fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-7-3-5-8(6)4-1/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWETXQBHVRWLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439869
Record name 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

CAS RN

59646-16-1
Record name 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
PP Graczyk, A Khan, GS Bhatia, V Palmer… - Bioorganic & medicinal …, 2005 - Elsevier
Imidazole-based structures of p38 inhibitors served as a starting point for the design of JNK3 inhibitors. Construction of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold led to the …
Number of citations: 69 www.sciencedirect.com
S Maity, S Pathak, A Pramanik - Tetrahedron Letters, 2013 - Elsevier
Microwave irradiation of a solid mixture of aryl 1,2-diketones, l-proline, and ammonium acetate (excess) for 15min produces 2,3-diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in …
Number of citations: 15 www.sciencedirect.com
O Morales-Collazo, VM Lynch, JF Brennecke - IUCrData, 2020 - scripts.iucr.org
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry. The molecule adopts an envelope conformation of the pyrrolidine …
Number of citations: 7 scripts.iucr.org
F Wang, KO Jeon, JM Salovich… - Journal of medicinal …, 2018 - ACS Publications
WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia. Here, we describe …
Number of citations: 56 pubs.acs.org
MA Kavina, VV Sizov, IP Yakovlev - Russian Journal of Organic Chemistry, 2018 - Springer
Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives. 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]…
Number of citations: 3 link.springer.com
V Lysenko, A Portiankin, T Shvydenko… - Synthetic …, 2023 - Taylor & Francis
Starting from readily available aminocarbonyl compounds Marckwald reaction was used for the preparation of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles. The two-step procedure afforded …
Number of citations: 3 www.tandfonline.com
MA Kavina, VV Sizov, IP Yakovlev - Russian Journal of Organic Chemistry, 2018 - Springer
Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. …
Number of citations: 4 link.springer.com
PM Weintraub, PL Tiernan… - Journal of heterocyclic …, 1987 - Wiley Online Library
7-Hydroxy-6,7-dihydro-5J/-pyrrolo[l,2-a]imidazole [1] Page 1 May-Jun 1987 Heterocycles. 10. A Facile Synthesis of 7-Hydroxy-6,7-dihydro-5J/-pyrrolo[l,2-a]imidazole [1] Philip M. Weintraub …
Number of citations: 19 onlinelibrary.wiley.com
M Zhou, E He, L Zhang, J Chen, Z Zhang… - Organic Chemistry …, 2019 - pubs.rsc.org
A novel chiral nucleophilic organocatalyst easily synthesized from simple starting materials bearing a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine skeleton has been developed and …
Number of citations: 6 pubs.rsc.org
Z Zhang, M Wang, F Xie, H Sun… - Advanced Synthesis & …, 2014 - Wiley Online Library
A new type of chiral 5‐aminoimidazole nucleophilic catalyst, designated as Alkyl‐PDPI (PDPI=3‐pyrrolidinyl‐6,7‐dihydro‐5H‐pyrrolo[1,2‐a]imidazole), was rationally designed, …
Number of citations: 22 onlinelibrary.wiley.com

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